molecular formula C19H15ClN2O3S B5016314 N-{4-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide

N-{4-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide

Cat. No. B5016314
M. Wt: 386.9 g/mol
InChI Key: YUICQIPNQZSRCQ-UHFFFAOYSA-N
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Description

N-{4-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as CMPD 1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-{4-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide 1 acts as a potent inhibitor of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and survival. CK2 is overexpressed in many types of cancer cells, making it an attractive target for cancer therapy. This compound 1 binds to the ATP-binding site of CK2, thereby preventing its activity and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 1 are primarily related to its inhibition of CK2. Studies have shown that this compound 1 inhibits the growth of cancer cells in vitro and in vivo, and also reduces inflammation and neurodegeneration in animal models. Additionally, this compound 1 has been shown to have antimicrobial activity against various bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide 1 for lab experiments is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. However, this compound 1 has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments involving this compound 1.

Future Directions

There are several future directions for research involving N-{4-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide 1. One area of research is to further investigate its potential therapeutic applications in cancer, inflammation, neurodegeneration, and infectious diseases. Another area of research is to develop more potent and selective inhibitors of CK2 based on the structure of this compound 1. Additionally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound 1 in animal models and humans, in order to determine its safety and efficacy as a potential therapeutic agent.

Synthesis Methods

The synthesis of N-{4-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide 1 involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis include 5-chloro-2-methoxybenzoic acid, 2-aminophenol, and thiophene-2-carboxylic acid. The reaction proceeds through a series of steps that involve the formation of intermediate compounds, such as N-(4-aminophenyl)-5-chloro-2-methoxybenzamide and N-(4-aminophenyl)-2-thiophenecarboxamide, before the final product is obtained.

Scientific Research Applications

N-{4-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide 1 has been shown to have potential therapeutic applications in various fields of scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound 1 inhibits the growth of cancer cells by targeting the protein kinase CK2, which is involved in cell proliferation and survival. Other areas of research where this compound 1 has shown potential include inflammation, neurodegeneration, and infectious diseases.

properties

IUPAC Name

N-[4-[(5-chloro-2-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c1-25-16-9-4-12(20)11-15(16)18(23)21-13-5-7-14(8-6-13)22-19(24)17-3-2-10-26-17/h2-11H,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUICQIPNQZSRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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